molecular formula C9H14N2O4S B12804617 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)- CAS No. 125056-71-5

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-(methylthio)-

Cat. No.: B12804617
CAS No.: 125056-71-5
M. Wt: 246.29 g/mol
InChI Key: RCMQIVZCCPUJFH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethoxy)-6-(methylthio)toluene, commonly referred to as 1-(2OHEtOMe)-6(MeS)T, is an organic compound with a unique structure that combines hydroxyethoxy and methylthio functional groups attached to a toluene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene typically involves multiple steps, starting with the preparation of the toluene derivative. One common method involves the following steps:

    Nitration: Toluene is nitrated to form nitrotoluene.

    Reduction: The nitro group is reduced to an amino group, resulting in aminotoluene.

    Etherification: The amino group is then converted to a hydroxyethoxy group through etherification.

    Thiomethylation: Finally, the hydroxyethoxy derivative undergoes thiomethylation to introduce the methylthio group.

Industrial Production Methods

Industrial production of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethoxy)-6-(methylthio)toluene can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylthio group can be reduced to a thiol group.

    Substitution: The hydroxyethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted toluene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethoxy)-6-(methylthio)toluene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethoxy)-6-(methylthio)toluene involves its interaction with specific molecular targets and pathways. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Hydroxyethoxy)-6-(methylthio)toluene can be compared with other similar compounds, such as:

    1-(2-Hydroxyethoxy)-4-(methylthio)toluene: Differing in the position of the methylthio group, which can affect its reactivity and biological activity.

    1-(2-Methoxyethoxy)-6-(methylthio)toluene: Substitution of the hydroxy group with a methoxy group, altering its hydrogen bonding capability.

    1-(2-Hydroxyethoxy)-6-(ethylthio)toluene: Replacement of the methylthio group with an ethylthio group, impacting its steric and electronic properties.

Properties

CAS No.

125056-71-5

Molecular Formula

C9H14N2O4S

Molecular Weight

246.29 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-methylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C9H14N2O4S/c1-6-7(13)10-9(14)11(8(6)16-2)5-15-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14)

InChI Key

RCMQIVZCCPUJFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC

Origin of Product

United States

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